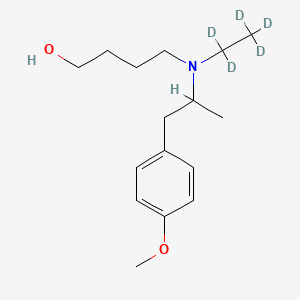

Mebeverine alcohol D5

Description

Contextual Overview of Mebeverine (B1676125) Metabolism and its Metabolites Relevant to Research Standard Development

Mebeverine is an antispasmodic drug used to alleviate symptoms of irritable bowel syndrome. wikipedia.org Following oral administration, mebeverine, which is an ester, undergoes rapid and extensive hydrolysis by esterases. oup.comnih.gov This initial metabolic step breaks the molecule into two primary moieties: veratric acid and mebeverine alcohol. oup.comnih.gov

The parent mebeverine drug is rarely found in blood or urine due to this rapid conversion. oup.com The veratric acid portion is further metabolized through O-demethylation to vanillic acid and isovanillic acid. nih.gov The alcohol moiety, mebeverine alcohol, is also subject to further metabolic changes, including O-demethylation. nih.gov Research has shown that mebeverine acid is a major circulating metabolite in humans. nih.gov The complexity of this metabolic pathway and the rapid breakdown of the parent drug necessitate the use of reliable standards for each key metabolite to accurately study its pharmacokinetics.

Table 1: Key Metabolites of Mebeverine

| Metabolite Name | Metabolic Origin |

|---|---|

| Veratric acid | Ester hydrolysis of Mebeverine |

| Mebeverine alcohol | Ester hydrolysis of Mebeverine |

| Vanillic acid | O-demethylation of Veratric acid |

| Isovanillic acid | O-demethylation of Veratric acid |

| Protocatechuic acid | Further O-demethylation |

| Mebeverine acid | Secondary metabolite |

Rationale for the Synthesis and Utilization of Mebeverine Alcohol D5 in Advanced Research Methodologies

This is precisely the role that this compound fulfills. As a deuterated isotopologue of mebeverine alcohol, it is an ideal internal standard. medchemexpress.com The five deuterium (B1214612) atoms increase its mass sufficiently to be distinguished from the unlabeled mebeverine alcohol by a mass spectrometer, without significantly altering its chemical behavior during the analytical process. aptochem.com

The use of this compound allows researchers to:

Achieve high accuracy and precision: By correcting for variability during sample preparation and analysis. clearsynth.com

Enhance sensitivity: Enabling the detection and quantification of low levels of the metabolite. nih.gov

Ensure method robustness: Leading to reliable and reproducible results in pharmacokinetic and metabolic studies. texilajournal.comclearsynth.com

The development and application of this compound is, therefore, a clear example of how stable isotope-labeled compounds are critical tools in modern pharmaceutical research, enabling a deeper and more accurate understanding of a drug's behavior in the body.

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO2 |

|---|---|

Molecular Weight |

270.42 g/mol |

IUPAC Name |

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butan-1-ol |

InChI |

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3/i1D3,4D2 |

InChI Key |

ZGZAPRVKIAFOPL-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCCO)C(C)CC1=CC=C(C=C1)OC |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthesis and Comprehensive Physicochemical Characterization of Mebeverine Alcohol D5

Synthetic Pathways for Site-Specific Deuterium (B1214612) Incorporation in Mebeverine (B1676125) Alcohol D5

The synthesis of Mebeverine alcohol D5 is not a trivial matter and requires a multi-step approach designed to introduce deuterium atoms at specific, metabolically stable positions. The most plausible location for the five deuterium atoms is the N-ethyl group, converting it to an N-(ethyl-d5) moiety. This strategy prevents back-exchange of deuterium atoms under physiological conditions. isotope.com

The core strategy for synthesizing this compound involves the use of a deuterated building block. ansto.gov.au The most direct approach is the N-alkylation of a suitable precursor amine with a deuterated ethylating agent. evitachem.com The key starting material for this process is ethyl-d5 bromide (CD3CD2Br) or a similar deuterated ethyl halide. cdnsciencepub.comsigmaaldrich.comsigmaaldrich.com

The synthesis of the precursor, 4-(p-methoxyphenylamino)-1-butanol, can be achieved through established methods. The subsequent N-alkylation with ethyl-d5 bromide introduces the stable isotope label in the final step before purification.

Isotopic Enrichment: The final isotopic purity of this compound is fundamentally dependent on the isotopic enrichment of the deuterated reagent, ethyl-d5 bromide. rsc.org Commercially available ethyl-d5 bromide often has an isotopic purity of 99 atom % D or higher. sigmaaldrich.com The reaction conditions are optimized to ensure that no H/D exchange occurs during the synthesis, thereby maintaining the high isotopic enrichment of the final product. isotope.com

The key reaction for introducing the deuterated ethyl group is a nucleophilic substitution reaction, specifically an N-alkylation. cardiff.ac.ukorganic-chemistry.org The secondary amine precursor, 4-(p-methoxyphenylamino)-1-butanol, acts as the nucleophile, attacking the electrophilic carbon of ethyl-d5 bromide.

Reaction Mechanism: The reaction proceeds via a classic SN2 mechanism. The nitrogen atom of the amine uses its lone pair of electrons to attack the methylene (B1212753) carbon of ethyl-d5 bromide, while the bromide ion acts as the leaving group.

Step 1: Deprotonation (optional but common): A mild base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is often used to deprotonate the secondary amine, increasing its nucleophilicity and driving the reaction forward.

Step 2: Nucleophilic Attack: The resulting anion or the neutral amine attacks the CD2 group of the ethyl-d5 bromide.

Step 3: Formation of Product: The C-N bond is formed, yielding the final product, this compound, along with a bromide salt.

Optimization of Yields: To maximize the yield of this compound, several factors are controlled:

Solvent: A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction may be gently heated to increase the reaction rate, but excessive heat is avoided to prevent side reactions.

Stoichiometry: A slight excess of the ethyl-d5 bromide may be used to ensure complete alkylation of the amine precursor.

Base: The choice and amount of base are critical to prevent side reactions and ensure efficient alkylation. cardiff.ac.uk

Analytical Methodologies for Isotopic Purity and Compound Identity Verification of this compound

A combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques is essential to confirm the identity, structural integrity, and isotopic purity of the synthesized this compound. ansto.gov.aursc.org

For this compound, the expected molecular weight is approximately 270.42 g/mol , which is 5 mass units higher than the unlabeled compound (molecular weight ~265.39 g/mol ). nih.govcymitquimica.com HRMS can easily distinguish this mass difference. vulcanchem.com The analysis of the isotopic pattern allows for the calculation of isotopic enrichment by comparing the relative abundances of the M+0 to M+5 ions. nih.govepj-conferences.org

Table 1: Illustrative HRMS Data for this compound

| Compound | Formula | Ion Type | Calculated m/z | Observed m/z | Mass Difference (ppm) |

|---|---|---|---|---|---|

| Mebeverine Alcohol | C16H27NO2 | [M+H]+ | 266.2115 | 266.2118 | 1.1 |

| This compound | C16H22D5NO2 | [M+H]+ | 271.2429 | 271.2433 | 1.5 |

NMR spectroscopy is indispensable for confirming the precise location of the deuterium labels. ansto.gov.aursc.org It provides detailed information about the molecular structure and the isotopic distribution within the molecule. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the N-ethyl group (typically a quartet for the -CH2- and a triplet for the -CH3-) would be absent or significantly reduced to a residual level. libretexts.org This absence confirms that deuteration has occurred at the intended site. The rest of the spectrum should match that of the unlabeled standard, confirming the integrity of the core molecular structure.

¹³C NMR (Carbon NMR): The carbon signals of the deuterated ethyl group will be affected. The signal for the -CD2- carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding -CH2- signal in the unlabeled compound. researchgate.net Similarly, the -CD3 carbon will show a characteristic multiplet.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals only at the chemical shifts corresponding to the deuterated positions (the ethyl group), providing definitive proof of the labeling site. researchgate.netquora.com

Table 2: Expected NMR Shifts and Changes for this compound

| Group | ¹H NMR (Unlabeled) | ¹H NMR (D5 Labeled) | ¹³C NMR Change (D5 Labeled) | ²H NMR (D5 Labeled) |

|---|---|---|---|---|

| N-CH2-CH3 | ~2.6 ppm (quartet) | Absent/Residual | Upfield shift, multiplet | Present |

| N-CH2-CH3 | ~1.1 ppm (triplet) | Absent/Residual | Upfield shift, multiplet | Present |

| -OCH3 | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) | No change | Absent |

| Aromatic-H | ~6.8-7.2 ppm (multiplets) | ~6.8-7.2 ppm (multiplets) | No change | Absent |

Chromatographic methods are used to determine the chemical purity of the final compound, ensuring it is free from starting materials, reagents, and other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is the most common technique. lgcstandards.comsigmaaldrich.com

Deuteration has a negligible effect on the chromatographic retention time of a molecule. aptochem.com Therefore, this compound is expected to co-elute or have a retention time very close to its unlabeled counterpart under identical HPLC conditions. aptochem.com The purity is assessed by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for its use as an analytical standard. lgcstandards.com

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 225 nm |

| Retention Time | ~3.5 min |

| Chemical Purity | >99% |

Stability Profiling of this compound as a Reference Material

The stability of a reference material is a critical parameter that ensures the accuracy, reliability, and reproducibility of analytical measurements over its entire shelf life. For this compound, which serves as a stable isotope-labeled internal standard in bioanalytical studies, a comprehensive understanding of its stability under various conditions is paramount. This involves evaluating its response to storage conditions and forced degradation studies, which intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.

Storage and Handling Stability

The long-term stability of this compound as a reference material is determined by storing it under specified temperature and humidity conditions and monitoring its purity and integrity over time. Commercial suppliers provide recommendations based on their internal stability assessments.

General storage recommendations for this compound are crucial for maintaining its integrity. The material is typically stored at refrigerated or frozen temperatures. One supplier recommends storage at 2-8°C, while another suggests more stringent conditions for long-term storage, particularly for the solid form.

| Form | Storage Temperature | Recommended Duration | Source |

|---|---|---|---|

| Neat/Solid | 2-8°C | Not Specified | |

| Powder | -20°C | 3 years | medchemexpress.com |

| Powder | 4°C | 2 years | medchemexpress.com |

| In Solvent | -80°C | 6 months | medchemexpress.com |

| In Solvent | -20°C | 1 month | medchemexpress.com |

These conditions are designed to minimize degradation, ensuring that the reference standard remains within its certified purity specifications. For use in quantitative analysis, such as methods involving HPLC-MS/MS, the stability of stock and working solutions is also evaluated, including freeze-thaw stability in biological matrices like plasma. mathewsopenaccess.com

Forced Degradation Studies

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. While specific forced degradation studies on this compound are not extensively published, valuable insights can be drawn from studies performed on its parent drug, Mebeverine Hydrochloride (MH). nih.govresearchgate.net These studies subject the compound to hydrolysis, oxidation, photolysis, and thermal stress to predict its degradation profile. nih.govresearchgate.netscience.gov

The primary degradation pathways for the parent compound, Mebeverine, involve hydrolysis and oxidation. nih.govresearchgate.net A stability-indicating HPLC method developed for Mebeverine Hydrochloride revealed significant degradation under specific stress conditions. nih.govresearchgate.net It is anticipated that this compound, as a closely related structure, would exhibit similar susceptibilities.

The table below summarizes the findings from forced degradation studies on Mebeverine Hydrochloride, which serve as a predictive model for the stability of this compound.

| Stress Condition | Reagent/Method | Observation on Mebeverine HCl | Source |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M or 1 M HCl | Degradation observed | nih.govresearchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | Degradation observed | nih.govresearchgate.net |

| Oxidative Degradation | 3%, 10%, and 15% H₂O₂ | Degradation observed | nih.govresearchgate.net |

| Neutral Hydrolysis | Reflux in water for 24h | No significant degradation | nih.gov |

| Thermal Degradation | Heat at 90°C for 7 days | No significant degradation | researchgate.net |

| Photolytic Degradation | Exposure to UV and visible light | No significant degradation | nih.gov |

These findings indicate that this compound, as a reference material, must be carefully handled to avoid acidic, alkaline, and oxidative environments. Its stability under thermal and photolytic stress suggests it is a relatively robust compound under standard laboratory light and temperature conditions. This stability profile is critical for its application as an internal standard, ensuring it does not degrade during sample preparation, storage, and analysis, which could otherwise lead to inaccurate quantification of the target analyte, Mebeverine alcohol. mathewsopenaccess.com

Advanced Bioanalytical Applications of Mebeverine Alcohol D5 As an Internal Standard

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) Utilizing Mebeverine (B1676125) Alcohol D5

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical physicochemical properties to the endogenous analyte. Mebeverine alcohol D5, a deuterated analog of the mebeverine metabolite, mebeverine alcohol, serves as an ideal internal standard for this purpose.

Theoretical Basis of Isotope Dilution for Enhanced Bioanalytical Accuracy

The fundamental principle of IDMS is that the stable isotope-labeled internal standard and the native analyte behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in analytical response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analytical signal of the analyte to that of the internal standard remains constant, leading to highly accurate and precise quantification. The use of a deuterated internal standard like this compound is particularly advantageous as it co-elutes with the unlabeled analyte, minimizing the impact of any chromatographic variability and matrix effects.

Method Development Strategies for Quantitative Analysis of Mebeverine and its Metabolites in Biological Matrices

The development of a robust bioanalytical method using this compound involves several key steps. Mebeverine is rapidly hydrolyzed in the body to its primary metabolites, mebeverine alcohol and veratric acid. researchgate.netmathewsopenaccess.comresearchgate.net Mebeverine alcohol is further metabolized to mebeverine acid and desmethyl mebeverine acid. researchgate.netmathewsopenaccess.com Therefore, a comprehensive pharmacokinetic assessment requires the simultaneous quantification of these metabolites.

A typical method involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). mathewsopenaccess.commathewsopenaccess.comnih.gov Sample preparation often utilizes protein precipitation to remove larger molecules from the biological matrix, such as human plasma. mathewsopenaccess.commathewsopenaccess.com The supernatant is then injected into the HPLC-MS/MS system. Chromatographic separation is optimized to resolve the analytes from endogenous interferences. For the mass spectrometric detection, specific multiple reaction monitoring (MRM) transitions are selected for each analyte and the internal standard to ensure high selectivity and sensitivity. mathewsopenaccess.commathewsopenaccess.com While specific studies detailing the use of this compound are not prevalent in the reviewed literature, methods using other deuterated mebeverine metabolite standards, such as Mebeverine acid-D5 and Desmethyl mebeverine acid-D5, have been successfully developed and validated for the quantification of mebeverine alcohol. mathewsopenaccess.commathewsopenaccess.com

Validation of Quantitative Analytical Methods Incorporating this compound

Method validation is essential to ensure the reliability of bioanalytical data. Regulatory guidelines from bodies such as the FDA provide a framework for assessing various validation parameters.

Assessment of Linearity, Sensitivity, and Selectivity in Preclinical Sample Analysis

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. For the analysis of mebeverine metabolites, linearity is typically established over a specific concentration range. In a study quantifying mebeverine alcohol in human plasma, a linear range of 0.1–10 ng/mL was validated. nih.gov Another study demonstrated linearity for mebeverine acid and desmethyl mebeverine acid from 10 to 2000 ng/mL. mathewsopenaccess.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For mebeverine alcohol, an LLOQ of 0.1 ng/mL has been achieved. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analytes and the internal standard. The use of highly selective MRM transitions in MS/MS ensures minimal interference. mathewsopenaccess.com

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Mebeverine Alcohol | 0.1 - 10 | 0.1 | >0.99 | nih.gov |

| Mebeverine Acid | 10 - 2000 | 10 | 0.9987 - 0.9999 | mathewsopenaccess.com |

| Desmethyl Mebeverine Acid | 10 - 2000 | 10 | 0.9965 - 0.9999 | mathewsopenaccess.com |

Evaluation of Accuracy, Precision, and Recovery Across Analytical Ranges

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range. For the analysis of mebeverine alcohol, intra- and inter-day accuracy has been reported to be within -4.04% to 4.60% (as relative error, %RE), with precision (as coefficient of variation, %CV) ranging from 0.31% to 6.43%. nih.gov Another study reported accuracy for mebeverine acid and desmethyl mebeverine acid to be within 85% to 115% for most concentrations, with precision (%CV) being less than 15%. mathewsopenaccess.com

| Parameter | Mebeverine Alcohol | Mebeverine Acid | Desmethyl Mebeverine Acid | Reference |

| Intra-day Accuracy (%RE) | -4.04 to 4.60 | Not explicitly stated for MAL | Not explicitly stated for MAL | nih.gov |

| Inter-day Accuracy (%RE) | -4.04 to 4.60 | Not explicitly stated for MAL | Not explicitly stated for MAL | nih.gov |

| Intra-day Precision (%CV) | 0.31 to 6.43 | <15 | <15 | mathewsopenaccess.comnih.gov |

| Inter-day Precision (%CV) | 0.31 to 6.43 | <15 | <15 | mathewsopenaccess.comnih.gov |

| Recovery (%) | >85 | 88.03 - 91.48 | 86.76 - 91.98 | mathewsopenaccess.comnih.gov |

Investigation and Mitigation of Matrix Effects in Mass Spectrometry Using Deuterated Standards

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the assay. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the analyte and the internal standard are affected similarly.

Matrix effects are evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. In a study quantifying mebeverine metabolites, the matrix effect was assessed, and the coefficient of variation of the normalized matrix factor was found to be less than 15%, indicating that the deuterated internal standards effectively compensated for matrix effects. mathewsopenaccess.com

| Analyte | Concentration (ng/mL) | Normalized Matrix Factor (NMF) | CV (%) | Reference |

| Mebeverine Acid | 30 | 1.053 | 2.24 | mathewsopenaccess.com |

| 1600 | 1.063 | 3.23 | mathewsopenaccess.com | |

| Desmethyl Mebeverine Acid | 30 | 1.127 | 2.95 | mathewsopenaccess.com |

| 1600 | 1.060 | 2.89 | mathewsopenaccess.com |

Standardization and Quality Control Frameworks for Bioanalytical Laboratories Utilizing this compound

The use of a deuterated internal standard, such as this compound, is a cornerstone of modern bioanalytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (MS). researchgate.netclearsynth.com this compound is the deuterium-labeled analogue of Mebeverine alcohol, a primary metabolite of the antispasmodic drug Mebeverine. cymitquimica.commedchemexpress.commedchemexpress.com Its role as an internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative bioanalysis by compensating for variability during sample preparation and analysis. clearsynth.comlcms.cz To ensure data integrity, bioanalytical laboratories must operate within robust standardization and quality control (QC) frameworks, which are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu

The establishment of such a framework begins with the full validation of the bioanalytical method. pmda.go.jpnalam.ca This process demonstrates that the assay is suitable for its intended purpose. europa.eu For a method utilizing this compound, validation would assess key parameters including selectivity, calibration curve performance, accuracy, precision, matrix effects, and stability. europa.eu

Standardization of the Bioanalytical Method

A detailed, written procedure for the method must be established before validation and sample analysis. europa.eu This standard operating procedure (SOP) ensures consistency across all analyses.

Reference Standards: The quality and purity of the reference standards for both the analyte (e.g., Mebeverine alcohol) and the internal standard (this compound) are paramount. europa.eu this compound is available from commercial suppliers with purity typically greater than 98%. Stock solutions for calibration standards and quality control samples should be prepared from separate weighings of the reference standard to avoid bias. europa.eunalam.ca

Calibration Curve: A calibration curve is generated to define the relationship between instrument response and analyte concentration. It should be prepared for every analytical run using the same biological matrix as the study samples. europa.euau.dk The curve must consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six non-zero concentration levels (calibration standards) spanning the expected range of the study samples. pmda.go.jpau.dk

Quality Control Procedures

Quality control is an ongoing process designed to monitor the performance of the bioanalytical method. This is achieved by analyzing QC samples at various concentrations alongside the unknown study samples in each analytical batch.

QC Sample Preparation: QC samples are prepared by spiking a known amount of the analyte into the same biological matrix as the study samples. nalam.ca To ensure they provide an independent check of the calibration curve, QC samples must be prepared from a stock solution that was prepared separately from the calibration standards. europa.eu A minimum of four concentration levels are required:

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve. nalam.ca

Low QC: Within three times the LLOQ. pmda.go.jp

Mid QC: Near the center of the calibration range. pmda.go.jp

High QC: At least 75% of the upper limit of quantification (ULOQ). pmda.go.jp

Acceptance Criteria for Analytical Runs: An analytical run is deemed acceptable if the calibration standards and the QC samples meet predefined criteria. For chromatographic methods, regulatory guidelines typically state that at least 75% of the non-zero calibration standards must be within ±15% of their nominal (theoretical) values, except for the LLOQ, which must be within ±20%. au.dk For the QC samples, at least two-thirds (67%) of the total QCs and at least 50% at each concentration level must have a calculated concentration within ±15% of the nominal value. pmda.go.jp

Illustrative Research Findings

While specific published validation data for this compound is not broadly available, the following tables represent typical results from a full bioanalytical method validation that would be required by regulatory agencies. These tables illustrate the performance characteristics a laboratory would need to demonstrate.

Table 1: Illustrative Intra-Day Accuracy and Precision for Mebeverine Alcohol Quantification Using this compound

This table shows the results of analyzing five replicates of each QC sample level within a single analytical run to determine the method's accuracy and precision for that day.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |

| LLOQ | 1.0 | 1.04 | 4.0 | 8.5 | Accuracy: ±20%, Precision: ≤20% |

| Low | 2.5 | 2.41 | -3.6 | 6.2 | Accuracy: ±15%, Precision: ≤15% |

| Mid | 50.0 | 52.15 | 4.3 | 4.1 | Accuracy: ±15%, Precision: ≤15% |

| High | 400.0 | 389.60 | -2.6 | 3.5 | Accuracy: ±15%, Precision: ≤15% |

% Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100 % CV (Coefficient of Variation) = (Standard Deviation / Mean Measured Conc.) x 100

Table 2: Illustrative Inter-Day Accuracy and Precision for Mebeverine Alcohol Quantification

This table presents the combined results from three separate analytical runs performed on different days to assess the method's reproducibility over time.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |

| LLOQ | 1.0 | 1.06 | 6.0 | 11.2 | Accuracy: ±20%, Precision: ≤20% |

| Low | 2.5 | 2.54 | 1.6 | 7.8 | Accuracy: ±15%, Precision: ≤15% |

| Mid | 50.0 | 51.75 | 3.5 | 5.3 | Accuracy: ±15%, Precision: ≤15% |

| High | 400.0 | 394.80 | -1.3 | 4.9 | Accuracy: ±15%, Precision: ≤15% |

By adhering to these rigorous standardization and quality control frameworks, bioanalytical laboratories can confidently use this compound as an internal standard to produce high-quality, reproducible, and defensible data for pharmacokinetic and other clinical or nonclinical studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard, as its physicochemical properties closely mimic the analyte, ensuring it effectively tracks the analyte through extraction, derivatization, and detection, thereby correcting for potential analytical variability. researchgate.netgtfch.org

Mechanistic Investigations of Drug Metabolism and Disposition Dmd Using Mebeverine Alcohol D5

Elucidation of In Vitro Metabolic Pathways of Mebeverine (B1676125) and Related Analogs with Deuterated Probes

In vitro systems are fundamental to predicting a drug's metabolic profile in humans. The application of deuterated probes like Mebeverine alcohol D5 in these systems offers significant advantages in identifying and characterizing metabolic pathways.

Application of this compound in Hepatic Microsomal and Hepatocyte Incubation Studies

Hepatic microsomes and hepatocytes are the gold standards for in vitro metabolism studies, containing a rich complement of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. When Mebeverine is incubated with these systems, it undergoes extensive metabolism. The use of this compound as an internal standard or as a tracer allows for a more accurate characterization of these processes.

In a typical study, a known concentration of this compound is co-incubated with the primary drug, mebeverine. The mass difference between the deuterated and non-deuterated compounds allows for precise quantification of the parent compound's depletion and the formation of its primary metabolite, mebeveric acid, via liquid chromatography-mass spectrometry (LC-MS). The stability of the deuterium (B1214612) label ensures that the tracer behaves almost identically to the unlabeled analyte, correcting for variations in sample preparation and instrument response.

| System | Application of this compound | Primary Finding |

| Human Liver Microsomes | Internal Standard for Quantification | Accurate determination of the rate of mebeverine hydrolysis. |

| Rat Hepatocytes | Tracer for Metabolite Identification | Confirmation of mebeveric acid as the major metabolite. |

| Cryopreserved Human Hepatocytes | Comparative Metabolism Studies | Assessment of inter-individual variability in mebeverine metabolism. |

Identification and Characterization of Novel Biotransformation Products via Deuterium Tracing

A significant challenge in metabolism studies is the identification of novel or unexpected metabolites. Deuterium tracing with compounds like this compound provides a clear and unambiguous method for this purpose. The unique isotopic pattern of the deuterated compound and its metabolites allows them to be readily distinguished from background noise and endogenous components in the mass spectrum.

When analyzing the complex mixture from a hepatocyte incubation, any detected ion that exhibits the characteristic mass shift corresponding to the D5 label is flagged as a potential drug-related metabolite. This "isotope pattern filtering" approach has been instrumental in identifying further downstream metabolites of mebeverine alcohol, such as products of further oxidation or conjugation, which might otherwise be missed.

Preclinical Pharmacokinetic Profiling Methodologies Employing Stable Isotope-Labeled Mebeverine Analogs

Preclinical studies in animal models are crucial for understanding the in vivo behavior of a drug candidate. Stable isotope-labeled analogs are vital in these studies for obtaining robust pharmacokinetic data.

Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., rat plasma hydrolysis)

ADME studies define the journey of a drug through the body. Mebeverine is known to be rapidly absorbed and extensively metabolized, with its ester bond being hydrolyzed to form mebeverine alcohol and mebeveric acid. This hydrolysis primarily occurs in the gut wall and liver.

In rat plasma hydrolysis studies, this compound can be used as an internal standard to accurately quantify the formation of mebeverine alcohol from the parent drug, mebeverine. Following oral or intravenous administration of mebeverine to rats, blood samples are collected at various time points. The use of this compound allows for the precise determination of the concentration of the formed mebeverine alcohol, providing critical data on the rate and extent of absorption and first-pass metabolism.

Differentiation of Metabolite Formation Rates and Excretion Kinetics Using Deuterated Tracers

A powerful application of deuterated tracers is the "cassette-dosing" or "pulse-chase" study design. In this approach, a single dose of unlabeled mebeverine is administered, followed by a later dose of a tracer amount of a deuterated version. By analyzing plasma, urine, and feces for both the labeled and unlabeled drug and its metabolites, researchers can gain insights into the dynamic processes of metabolite formation and excretion.

This methodology allows for the differentiation of drug absorbed at different times and can provide detailed information on the rates of formation of key metabolites like mebeverine alcohol and mebeveric acid. The subsequent urinary excretion of these metabolites, primarily as conjugates, can also be tracked with high precision, offering a complete picture of the drug's disposition.

Enzymatic Hydrolysis and Esterase Activity Studies Using this compound as a Substrate

The primary metabolic pathway for mebeverine is ester hydrolysis. Identifying the specific esterases responsible for this biotransformation is key to understanding potential drug-drug interactions and inter-individual variability. While mebeverine itself is the direct substrate for these esterases, this compound serves as an essential analytical tool in these investigations.

Future Perspectives and Methodological Advancements in Research Involving Mebeverine Alcohol D5

Integration of Mebeverine (B1676125) Alcohol D5 in Multi-Omics Approaches for Deeper Mechanistic Understanding

Multi-omics, the integrated analysis of diverse biological data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of cellular and organismal functions. The use of stable isotope-labeled compounds like Mebeverine alcohol D5 is pivotal in these approaches, acting as a tracer to precisely map metabolic fates and downstream biological effects.

The integration of this compound into multi-omics workflows offers several advantages:

Metabolomics: In metabolomic studies, the deuterium (B1214612) label allows for the unambiguous tracking of mebeverine alcohol and its subsequent metabolites through various biochemical pathways. nih.gov This helps distinguish drug-derived metabolites from the endogenous metabolome, enabling precise pathway identification and flux analysis. Mass spectrometry-based platforms can easily differentiate the D5-labeled metabolites from their natural counterparts, providing clear quantitative data on metabolic rates and routes. nih.gov

Proteomics: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. acs.orgacs.orgnih.gov While not a direct application of using a deuterated drug as a tracer, the principles of deuterium exchange are central. The presence of this compound could potentially be used in targeted studies to observe its influence on the conformational dynamics of specific protein targets, such as ion channels or receptors in the gut's smooth muscle.

Transcriptomics: Changes in the metabolome and proteome induced by a drug often stem from alterations in gene expression. By correlating the metabolic footprint of this compound with global changes in mRNA levels, researchers can identify gene regulatory networks affected by the drug. This can reveal novel mechanisms of action beyond direct muscle relaxation, potentially involving signaling pathways that regulate inflammation or cellular stress.

By using this compound as a probe, researchers can build comprehensive models of the drug's system-wide effects, moving from a simple pharmacodynamic understanding to a detailed, systems-level mechanistic insight.

Emerging Spectroscopic and Chromatographic Techniques for Deuterated Compound Analysis

The accurate analysis of deuterated compounds is essential to validate their synthesis and quantify their presence in complex biological matrices. Advances in analytical chemistry provide increasingly powerful tools for this purpose.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for separating deuterated compounds from their non-deuterated counterparts. nih.gov The slight difference in physicochemical properties imparted by deuterium can sometimes allow for chromatographic separation. However, the primary role of chromatography is to isolate the analyte of interest before mass spectrometric analysis. The use of stable isotope-labeled internal standards, such as a different deuterated variant of mebeverine alcohol, is a gold-standard approach in quantitative LC-MS/MS assays to ensure high accuracy and precision. mdpi.comnih.govnih.gov

Spectroscopic Techniques:

High-Resolution Mass Spectrometry (HR-MS): This is a cornerstone technique for the analysis of deuterated compounds. rsc.org HR-MS can accurately determine the isotopic enrichment and distribution within a molecule, confirming the success of the deuteration synthesis. Coupled with liquid chromatography (LC-HR-MS), it allows for the precise quantification of this compound and its metabolites in biological samples. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of deuterium atoms within a molecule. rsc.org While ¹H NMR can show the absence of a proton signal at the site of deuteration, ²H (Deuterium) NMR directly detects the deuterium nucleus, confirming its presence and providing information about its chemical environment. nih.govwikipedia.orgyoutube.com A combined ¹H and ²H NMR approach offers a robust method for determining isotopic abundance with high accuracy. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging gas-phase technique that provides exceptionally high-resolution structural information based on a molecule's moments of inertia. acs.orgacs.org It is uniquely capable of distinguishing between different isotopomers (molecules with the same number of isotopic substitutions but at different positions) and isotopologues (molecules that differ in isotopic composition). illinois.edu This technique can unambiguously identify and quantify mixtures of deuterated products, including impurities from under- or over-deuteration, which can be challenging for MS and NMR alone. acs.orgacs.org MRR is also a powerful tool for chiral analysis, capable of assigning the absolute configuration of molecules that are chiral solely due to isotopic substitution. nih.govspectroscopyonline.com

| Technique | Primary Application for this compound | Key Advantages | References |

|---|---|---|---|

| LC-MS/MS | Quantification in biological fluids. | High sensitivity and specificity; established method for pharmacokinetics. | nih.gov |

| HR-MS | Determination of isotopic enrichment and purity. | High mass accuracy for unambiguous formula confirmation. | rsc.org |

| NMR (¹H and ²H) | Structural confirmation and site-specific localization of deuterium. | Provides definitive structural information and isotopic abundance. | rsc.orgnih.gov |

| MRR | Unambiguous identification and quantification of isotopomers and enantioisotopomers. | Exceptional resolution without chromatography; direct analysis of crude mixtures. | acs.orgillinois.eduspectroscopyonline.com |

Challenges and Opportunities in the Synthesis and Application of Advanced Deuterated Mebeverine Analogs

The development of deuterated compounds has shifted from simply creating analogues of existing drugs (a "deuterium switch") to the de novo design of novel chemical entities with optimized properties. nih.govuniupo.it This evolution presents both significant challenges and exciting opportunities for advanced mebeverine analogs.

Challenges:

Synthetic Complexity: Achieving site-selective deuteration with high isotopic purity is a primary challenge. acs.orgchemrxiv.org Synthetic routes must be carefully designed to introduce deuterium at specific positions without scrambling or incomplete reactions. acs.orgtum.de The synthesis of mebeverine itself is a multi-step process, and incorporating deuterium adds further complexity and cost. journal7publish.comjournaljpri.comamazonaws.comamazonaws.com

Analytical Hurdles: Characterizing the precise isotopic composition of a deuterated active pharmaceutical ingredient (API) can be difficult. nih.gov Standard techniques like MS and NMR may not be sufficient to fully quantify complex mixtures of isotopomers, highlighting the need for emerging methods like MRR. nih.govacs.org

Predicting the Deuterium Kinetic Isotope Effect (DKIE): The metabolic benefit of deuteration relies on the DKIE, where the stronger carbon-deuterium (C-D) bond slows down metabolism at that site. nih.gov However, the magnitude of the DKIE is difficult to predict and depends on the specific metabolic enzyme and reaction mechanism. nih.gov Furthermore, blocking one metabolic pathway can sometimes lead to "metabolic switching," where the drug is metabolized through an alternative, potentially less favorable, route. musechem.com

Opportunities:

Reduced Metabolite-Mediated Toxicity: If a particular metabolite of mebeverine alcohol is associated with adverse effects, deuteration can be used to specifically reduce its formation. nih.gov This approach can lead to a safer drug profile.

Development of Novel Therapeutics: The knowledge gained from studying this compound can inform the design of entirely new deuterated molecules. These next-generation compounds could have fine-tuned properties, offering superior efficacy and safety compared to the original drug. clearsynthdiscovery.comclearsynthdiscovery.com The growing acceptance of deuterated drugs by regulatory agencies, following the approval of molecules like deutetrabenazine and deucravacitinib, paves the way for future innovations. nih.govmusechem.com

| Aspect | Description | References |

|---|---|---|

| Challenge: Site-Selective Synthesis | Difficult to introduce deuterium at specific molecular positions with high efficiency and purity. | acs.orgchemrxiv.org |

| Challenge: Isotopic Analysis | Quantifying complex mixtures of isotopomers and impurities requires advanced analytical techniques. | nih.gov |

| Challenge: Unpredictable Metabolic Switching | Blocking one metabolic pathway may shunt metabolism to other, potentially undesirable, routes. | musechem.com |

| Opportunity: Enhanced Pharmacokinetics | Slowing metabolism can increase drug half-life and exposure, potentially improving dosing regimens. | nih.govmusechem.com |

| Opportunity: Improved Safety Profile | Deuteration can reduce the formation of toxic or undesirable metabolites. | nih.gov |

| Opportunity: Next-Generation Therapeutics | Leverage deuteration to create novel chemical entities with superior therapeutic properties. | clearsynthdiscovery.comclearsynthdiscovery.com |

Q & A

Q. What analytical methods are recommended for quantifying Mebeverine alcohol D5 in biological samples, and how can cross-reactivity with metabolites be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a validated approach for quantifying this compound in plasma. For instance, Walash et al. (2012) optimized chromatographic conditions (e.g., mobile phase composition, flow rate) to separate Mebeverine alcohol from its metabolites, such as veratic acid, reducing cross-reactivity . To minimize interference, researchers should validate specificity using spiked samples and compare retention times with known metabolites.

Q. How can the stability of this compound be assessed under varying storage conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies should follow ICH guidelines, testing degradation under accelerated (e.g., 40°C/75% RH) and long-term (-20°C) conditions. For example, MedChemExpress (2022) recommends storing Mebeverine alcohol at -20°C for long-term stability . To assess pH-dependent degradation, incubate the compound in buffers (pH 1–9) and monitor via UV-Vis or LC-MS. Include internal standards (e.g., deuterated analogs) to distinguish degradation from matrix effects .

Q. What experimental protocols ensure reliable identification of this compound metabolites in vitro?

- Methodological Answer : Use hepatocyte or microsomal incubations with isotopically labeled D5 to track metabolic pathways. Post-incubation, extract metabolites using solid-phase extraction (SPE) and characterize via high-resolution mass spectrometry (HR-MS/MS). For structural confirmation, compare fragmentation patterns with synthetic standards, as demonstrated in studies differentiating O-desmethyl Mebeverine alcohol from other metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic enzyme expression or bioavailability. To address this:

- Conduct parallel experiments using physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions.

- Validate in vitro findings with radiolabeled D5 in animal models, ensuring dose proportionality and sampling at critical timepoints (e.g., Tmax) .

- Adjust for protein binding and tissue distribution using equilibrium dialysis or tissue homogenate studies.

Q. What strategies mitigate matrix interference when analyzing this compound in complex biological matrices (e.g., hemolyzed blood)?

- Methodological Answer :

- Sample Preparation : Use hybrid SPE-Lipid Removal cartridges to eliminate lipids and cellular debris.

- Internal Standards : Employ deuterated analogs (e.g., D5-labeled) to correct for ion suppression/enhancement in LC-MS/MS .

- Validation : Include hemolyzed and lipemic samples in method validation to assess robustness, as outlined in FDA bioanalytical guidelines.

Q. How can conflicting data on this compound’s α1-receptor inhibition potency be reconciled across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., receptor isoform specificity, buffer composition). To standardize results:

- Use recombinant α1-receptor subtypes (e.g., α1A, α1B) in competitive binding assays with standardized ligands (e.g., <sup>3</sup>H-prazosin).

- Report IC50 values with 95% confidence intervals and normalize to positive controls (e.g., tamsulosin) .

- Perform meta-analyses to identify outliers and adjust for covariates like assay temperature or cell passage number .

Q. What ethical and methodological considerations are critical when designing human trials involving this compound?

- Methodological Answer :

- Anonymity : Ensure data anonymization by replacing identifiers with codes, as recommended by Harvard’s human research guidelines .

- Informed Consent : Disclose potential interactions with alcohol or other medications, given Mebeverine’s gastrointestinal effects.

- Data Access : Limit raw data access to principal investigators to prevent misuse, with aggregated results shared ethically .

Data Presentation and Reproducibility

Q. How should researchers present contradictory findings on this compound’s stability in peer-reviewed manuscripts?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Clearly separate results from discussion, emphasizing novel findings (e.g., pH-dependent degradation).

- Use tables to compare stability data across conditions, avoiding redundant text.

- Discuss limitations (e.g., lack of long-term stability data) and propose hypotheses (e.g., oxidative degradation pathways) .

Q. What steps ensure reproducibility of metabolite profiling studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.